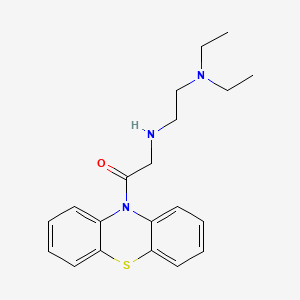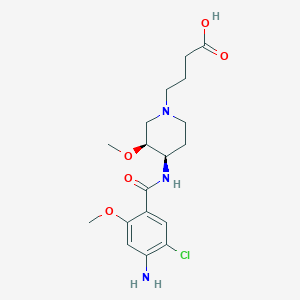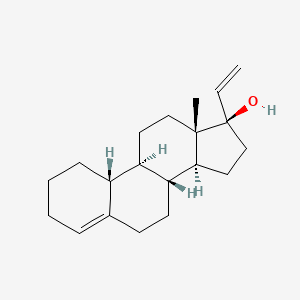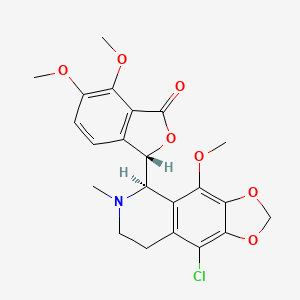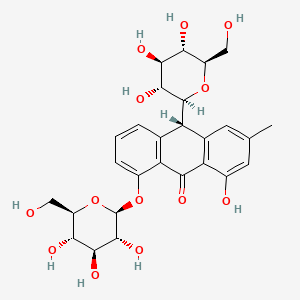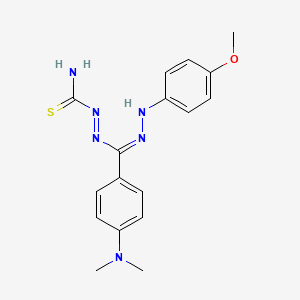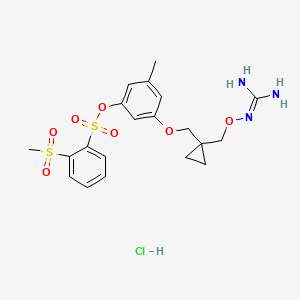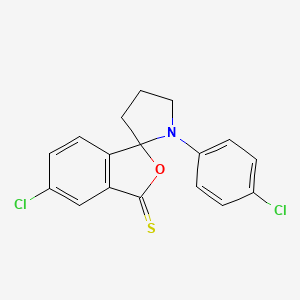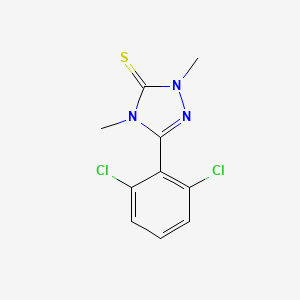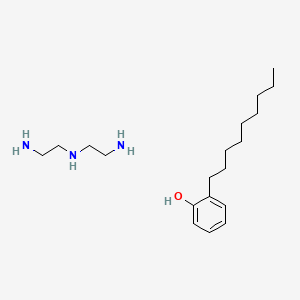
N'-(2-aminoethyl)ethane-1,2-diamine;2-nonylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(2-aminoethyl)ethane-1,2-diamine;2-nonylphenol is a compound that combines the properties of both N’-(2-aminoethyl)ethane-1,2-diamine and 2-nonylphenol. N’-(2-aminoethyl)ethane-1,2-diamine, also known as diethylenetriamine, is a colorless liquid with a strong amine odor. It is widely used in various industrial applications due to its ability to act as a chelating agent and a curing agent for epoxy resins. 2-nonylphenol is an organic compound that is part of the alkylphenol family. It is primarily used in the production of nonylphenol ethoxylates, which are surfactants used in detergents, emulsifiers, and other industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N’-(2-aminoethyl)ethane-1,2-diamine is typically synthesized through the reaction of ethylenediamine with ammonia under high pressure and temperature conditions. The reaction involves the following steps:
- Ethylenediamine is reacted with ammonia in a tubular reactor at temperatures ranging from 150°C to 250°C and pressures around 392.3 kPa.
- The reaction mixture is neutralized with a base to obtain a mixture of free amines.
- The mixture is concentrated to remove sodium chloride and then subjected to vacuum distillation to isolate the desired product .
2-nonylphenol is produced through the alkylation of phenol with nonene. The reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid or phosphoric acid, at elevated temperatures. The process involves the following steps:
- Phenol is mixed with nonene and an acid catalyst.
- The mixture is heated to temperatures between 100°C and 150°C to facilitate the alkylation reaction.
- The reaction mixture is then neutralized and purified to obtain 2-nonylphenol .
Analyse Chemischer Reaktionen
Types of Reactions
N’-(2-aminoethyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions with halides to form substituted amines.
2-nonylphenol undergoes reactions such as:
Oxidation: It can be oxidized to form nonylphenol ethoxylates.
Substitution: It can undergo electrophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acid chlorides.
Major Products
N’-(2-aminoethyl)ethane-1,2-diamine: Major products include substituted amines and amides.
2-nonylphenol: Major products include nonylphenol ethoxylates and various alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
N’-(2-aminoethyl)ethane-1,2-diamine is used in:
Chemistry: As a chelating agent and a curing agent for epoxy resins.
Biology: In the synthesis of various biologically active compounds.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: In the production of adhesives, sealants, and coatings.
2-nonylphenol is used in:
Chemistry: As a precursor for the synthesis of nonylphenol ethoxylates.
Biology: In the study of endocrine-disrupting chemicals.
Medicine: In the development of surfactants for drug delivery systems.
Industry: In the production of detergents, emulsifiers, and lubricants.
Wirkmechanismus
N’-(2-aminoethyl)ethane-1,2-diamine exerts its effects by acting as a nucleophile in various chemical reactions. It can form stable complexes with metal ions, making it an effective chelating agent. In epoxy resin curing, it reacts with epoxy groups to form cross-linked polymers, providing mechanical strength and chemical resistance .
2-nonylphenol acts as an endocrine disruptor by mimicking the action of natural hormones. It can bind to estrogen receptors and interfere with the normal hormonal signaling pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylenediamine: Similar in structure but lacks the additional aminoethyl group.
Triethylenetetramine: Contains an additional ethylene bridge, making it more complex.
Nonylphenol ethoxylates: Derived from 2-nonylphenol and used as surfactants.
Uniqueness
N’-(2-aminoethyl)ethane-1,2-diamine is unique due to its ability to act as both a chelating agent and a curing agent for epoxy resins. Its structure allows for versatile reactivity in various chemical processes. 2-nonylphenol is unique for its role as a precursor to nonylphenol ethoxylates, which are widely used in industrial applications .
Eigenschaften
Molekularformel |
C19H37N3O |
|---|---|
Molekulargewicht |
323.5 g/mol |
IUPAC-Name |
N'-(2-aminoethyl)ethane-1,2-diamine;2-nonylphenol |
InChI |
InChI=1S/C15H24O.C4H13N3/c1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)16;5-1-3-7-4-2-6/h9-10,12-13,16H,2-8,11H2,1H3;7H,1-6H2 |
InChI-Schlüssel |
RAAHUNANUQVROX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1=CC=CC=C1O.C(CNCCN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


